molecular formula C20H17N3O3S B12111414 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

Cat. No.: B12111414
M. Wt: 379.4 g/mol
InChI Key: FTMARFWGXQDUOO-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a heterocyclic compound featuring a benzothiazole core fused with an isoindole-1,3-dione moiety and a branched aliphatic amide chain. The isoindole-dione group contributes rigidity and electron-withdrawing effects, while the methylbutanamide side chain may influence solubility and pharmacokinetics.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C20H17N3O3S/c1-11(2)16(23-18(25)12-7-3-4-8-13(12)19(23)26)17(24)22-20-21-14-9-5-6-10-15(14)27-20/h3-11,16H,1-2H3,(H,21,22,24)

InChI Key

FTMARFWGXQDUOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide typically involves the condensation of 1,3-benzothiazole derivatives with isoindole derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial growth by targeting bacterial enzymes or DNA. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .

Comparison with Similar Compounds

Target Compound vs. N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-Substituted Benzamides ()
  • Structural Differences: The target compound replaces the carbamothioyl group in ’s analogs with an isoindole-dione moiety.
  • Synthesis: ’s analogs are synthesized via reactions between 2-aminobenzothiazole and benzoyl isothiocyanates. The target compound likely requires coupling a benzothiazole amine with an isoindole-dione-containing acid chloride, a method analogous to ’s amide synthesis .
  • Bioactivity : Benzothiazole derivatives in exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. The isoindole-dione group in the target compound could enhance binding to bacterial enzymes (e.g., DNA gyrase) due to increased planarity and hydrogen-bonding capacity .
Target Compound vs. (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()
  • Structural Differences : ’s compound features a thiosemicarbazide group and a chlorobenzyl substituent, while the target compound replaces these with an isoindole-dione and methylbutanamide.
  • Configuration : Both compounds share a Z-configuration at the imine bond, which is crucial for maintaining bioactive conformations in isatin-derived pharmaceuticals .
  • Pharmacology : Thiosemicarbazides in are associated with anticancer and antimicrobial properties. The target compound’s isoindole-dione may offer improved metabolic stability compared to the hydrolytically labile thiosemicarbazide group .
Target Compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Functional Groups : ’s compound has a simpler amide structure with an N,O-bidentate directing group, whereas the target compound’s benzothiazole and isoindole-dione create a polycyclic system.
  • Applications : The N,O-bidentate group in facilitates metal-catalyzed C–H functionalization, while the target compound’s complexity suggests a focus on biological activity rather than catalytic utility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog Compound
Molecular Weight ~435 g/mol (estimated) 300–400 g/mol 338.8 g/mol
Key Functional Groups Benzothiazole, isoindole-dione, amide Benzothiazole, carbamothioyl Indole, thiosemicarbazide
Solubility Likely low (hydrophobic core) Moderate (polar carbamothioyl) Low (chlorobenzyl group)
Bioactivity Hypothesized antibacterial/antifungal Antibacterial Anticancer/antimicrobial

Pharmacological Potential

  • Antibacterial Activity : The benzothiazole core in ’s analogs disrupts bacterial cell membranes or enzyme function. The target compound’s isoindole-dione may synergize with this mechanism by inhibiting topoisomerases .
  • Anticancer Potential: Structural similarities to ’s thiosemicarbazides suggest possible DNA intercalation or protease inhibition. The methylbutanamide chain could improve blood-brain barrier penetration for CNS-targeted therapies .
  • Toxicity and Drug-Likeness : Computational tools (e.g., molinspiration) predict moderate toxicity for benzothiazole derivatives. The isoindole-dione may reduce metabolic degradation compared to simpler amides .

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